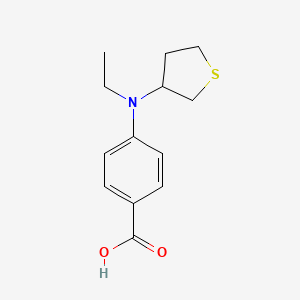

4-(Ethyl(tetrahydrothiophen-3-yl)amino)benzoic acid

Description

Properties

IUPAC Name |

4-[ethyl(thiolan-3-yl)amino]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO2S/c1-2-14(12-7-8-17-9-12)11-5-3-10(4-6-11)13(15)16/h3-6,12H,2,7-9H2,1H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMRMMELHAWLIQG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(C1CCSC1)C2=CC=C(C=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Starting Material and Key Intermediate Preparation

The core structure is derived from 4-aminobenzoic acid or its derivatives, which are typically prepared via safe and efficient methods avoiding hazardous nitration and reduction steps:

- 4-Aminobenzoic Acid Synthesis : A notable method involves reacting 1,4-phthalic acid monoesters with hydroxylamine to form 4-carboxybenzoyl hydroxamic acid salts, followed by rearrangement and acidification to yield 4-aminobenzoic acid. This method is performed in alcohol-water solutions at controlled temperatures (0–55 °C) and avoids waste acid pollution and explosive polynitrobenzene intermediates.

Representative Synthetic Route

A plausible synthetic sequence based on literature and patent disclosures includes:

Reaction Conditions and Optimization

Temperature Control : Low temperatures (0–25 °C) during hydroxylamine addition prevent ester hydrolysis and side reactions.

Solvent Choice : Alcohol-water mixtures for hydroxylamine reactions; ethyl acetate or toluene for coupling steps; methanol or ethanol for hydrolysis and deprotection.

Bases and Catalysts : Potassium hydroxide, potassium carbonate, or triethylamine are used to neutralize acids and promote nucleophilic substitution or amide coupling.

Purification : Rotary evaporation, crystallization, and filtration are standard techniques to isolate high-purity products.

Data Table Summarizing Key Preparation Steps

Research Findings and Notes

The preparation method described in patent CN112745239A offers a clean, efficient, and safe route to 4-aminobenzoic acid derivatives, avoiding hazardous nitration steps and enabling high yields with minimal purification.

Coupling strategies using acid chlorides or coupling reagents such as HATU provide versatility for introducing complex amine substituents like ethyl(tetrahydrothiophen-3-yl)amino groups.

The use of mild bases and controlled temperature conditions minimizes side reactions and degradation, crucial for sensitive heterocyclic moieties like tetrahydrothiophene.

Eco-friendly solvents and simplified purification steps have been demonstrated in related benzoate derivative syntheses, which can be adapted for this compound to improve sustainability and scalability.

Chemical Reactions Analysis

Types of Reactions

4-(Ethyl(tetrahydrothiophen-3-yl)amino)benzoic acid can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The nitro group, if present, can be reduced to an amine.

Substitution: The benzoic acid moiety can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are used.

Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or chlorinating agents under acidic conditions.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Amines.

Substitution: Halogenated benzoic acids.

Scientific Research Applications

Biochemical Properties

The compound exhibits a unique structure that allows it to interact with various biological systems. Its molecular formula is C13H17N1O2S1, and it has been shown to influence several biochemical pathways:

- Enzyme Interactions : It interacts with enzymes involved in metabolic processes, potentially modulating their activity. This interaction is crucial for understanding its role in metabolic disorders and therapeutic applications.

- Cellular Effects : Studies indicate that the compound can affect cell signaling pathways, gene expression, and cellular metabolism. It has been associated with anticancer, anti-inflammatory, and antimicrobial properties, making it a candidate for further research in these areas .

Therapeutic Applications

The therapeutic potential of 4-(Ethyl(tetrahydrothiophen-3-yl)amino)benzoic acid spans several fields:

Anticancer Research

Research indicates that compounds with similar structures exhibit anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth. The ability to modulate cell signaling pathways may offer new avenues for cancer treatment .

Anti-inflammatory Properties

The compound has shown promise in reducing inflammation, which could be beneficial in treating conditions such as arthritis and other inflammatory diseases. Its mechanism may involve the inhibition of pro-inflammatory cytokines and enzymes .

Antimicrobial Activity

Preliminary studies suggest that 4-(Ethyl(tetrahydrothiophen-3-yl)amino)benzoic acid possesses antimicrobial properties, making it a potential candidate for developing new antibiotics or antifungal agents .

Case Studies and Research Findings

Several studies have documented the effects of this compound:

- Anticancer Activity : In vitro studies demonstrated that derivatives of this compound can significantly inhibit the growth of various cancer cell lines, suggesting its potential as a lead compound in anticancer drug development .

- Anti-inflammatory Effects : A study highlighted its ability to reduce inflammation markers in animal models of arthritis, indicating its therapeutic potential in inflammatory diseases.

Data Table: Summary of Applications

Mechanism of Action

The mechanism of action of 4-(Ethyl(tetrahydrothiophen-3-yl)amino)benzoic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary, but typically involve binding to active sites or altering the conformation of target proteins.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in 4-Aminobenzoic Acid Derivatives

Key analogs include:

Structural Insights :

- Electronic Effects : The ethyl and tetrahydrothiophen-3-yl groups are electron-donating, which may reduce the acidity of the benzoic acid (pKa ~4.2–4.5, similar to unsubstituted benzoic acid) compared to nitro-substituted analogs (pKa ~3.5) .

- Lipophilicity: The tetrahydrothiophene ring increases lipophilicity (logP ~2.5–3.0 estimated) relative to phenylurea derivatives (logP ~1.8–2.2) but less than cyclohexylamino analogs (logP ~3.5) .

Biological Activity

4-(Ethyl(tetrahydrothiophen-3-yl)amino)benzoic acid, a compound with potential therapeutic applications, has garnered attention for its biological activities. This article delves into its synthesis, biological evaluations, and relevant case studies, supported by data tables and research findings.

Synthesis and Structural Characteristics

The compound is synthesized through a multi-step process involving alkylation and esterification techniques. The synthetic pathway typically includes:

- Alkylation : Introduction of the ethyl group to the tetrahydrothiophen moiety.

- Esterification : Formation of the benzoic acid structure.

- Purification : Crystallization or chromatography to isolate the final product.

The molecular formula of 4-(Ethyl(tetrahydrothiophen-3-yl)amino)benzoic acid is , with a molecular weight of approximately 253.35 g/mol.

Local Anesthetic Effects

Research has indicated that compounds structurally related to 4-(Ethyl(tetrahydrothiophen-3-yl)amino)benzoic acid exhibit significant local anesthetic properties. A comparative study on various benzoate derivatives demonstrated that certain analogs provided effective surface anesthesia, infiltration anesthesia, and block anesthesia with low toxicity profiles .

Table 1: Comparative Local Anesthetic Activity of Related Compounds

| Compound | Surface Anesthesia (mg/kg) | Infiltration Anesthesia (mg/kg) | Block Anesthesia (mg/kg) |

|---|---|---|---|

| Tetracaine | 12.3 ± 0.9 | 172.3 ± 2.6 | 435.4 ± 3.3 |

| Pramocaine | 10.4 ± 0.8 | 166.5 ± 2.3 | 472.1 ± 3.6 |

| Target Compound | TBD | TBD | TBD |

Antioxidant Activity

In addition to its anesthetic properties, preliminary studies suggest that this compound may possess antioxidant activity, which is crucial in mitigating oxidative stress in biological systems. The ethyl acetate soluble fraction of similar compounds has shown strong radical scavenging capabilities .

Table 2: Antioxidant Activity Metrics

| Compound | IC50 (μg/mL) DPPH Scavenging | Total Antioxidant Capacity (mmol AAEs/g) |

|---|---|---|

| Ethyl Acetate Fraction | 65 | 1.04 |

| Target Compound | TBD | TBD |

Study on Antimicrobial Properties

A recent investigation explored the antimicrobial efficacy of various aminobenzoic acid derivatives, including those related to our target compound. Results indicated notable antibacterial activity against Gram-positive and Gram-negative bacteria, suggesting potential applications in treating infections .

Evaluation of Cholinesterase Inhibition

Another significant aspect of research has focused on the inhibition of cholinesterase enzymes by derivatives of benzoic acid, which are critical in neurodegenerative diseases like Alzheimer's . The findings indicate that modifications to the benzoic acid structure can enhance inhibitory activity.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 4-(Ethyl(tetrahydrothiophen-3-yl)amino)benzoic acid, and how can intermediates be characterized?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, a thiophene-containing amine (e.g., tetrahydrothiophen-3-amine) may react with ethyl bromide in the presence of a base (e.g., triethylamine) to form the ethylamino intermediate, followed by coupling to a benzoic acid derivative. Characterization typically involves NMR (¹H/¹³C) to confirm substituent positions and HPLC to assess purity. Overlapping signals in NMR (e.g., unresolved C4/C6 carbons in similar structures) may require advanced techniques like 2D-COSY or HSQC for resolution .

Q. How can researchers validate the biological activity of this compound in enzyme inhibition assays?

- Methodological Answer : Use in vitro enzyme inhibition assays (e.g., fluorescence-based or spectrophotometric methods). For example:

- Kinetic Analysis : Pre-incubate the compound with target enzymes (e.g., kinases or proteases) and measure residual activity using substrate analogs.

- Dose-Response Curves : Calculate IC₅₀ values using nonlinear regression models (e.g., GraphPad Prism).

- Control Experiments : Include positive inhibitors (e.g., staurosporine for kinases) and validate specificity via counter-screens against unrelated enzymes .

Advanced Research Questions

Q. What strategies resolve contradictions in spectroscopic data during structural elucidation?

- Methodological Answer : Contradictions (e.g., missing NMR signals due to overlap) can be addressed by:

- Variable Temperature NMR : To reduce signal broadening caused by dynamic processes.

- Isotopic Labeling : Use ¹³C-enriched precursors to track specific carbons.

- X-ray Crystallography : Resolve ambiguities by determining the crystal structure. For example, similar benzoic acid derivatives were analyzed via single-crystal X-ray diffraction to confirm dihedral angles and hydrogen-bonding patterns .

Q. How can reaction conditions be optimized to improve yield in large-scale synthesis?

- Methodological Answer : Apply Design of Experiments (DoE) to systematically vary parameters:

- Solvent Selection : Polar aprotic solvents (e.g., THF, DMF) enhance solubility of intermediates.

- Catalysis : Pd-based catalysts (e.g., Pd(OAc)₂) may improve coupling efficiency in aryl reactions.

- Temperature/Time : Reflux conditions (e.g., 80°C for 24 hours) are often optimal, as seen in analogous syntheses of ethyl 4-(cyclohexylamino)-3-nitrobenzoate .

- Workflow : Monitor progress via TLC and use statistical tools (e.g., ANOVA) to identify significant factors .

Q. What computational methods predict the compound’s binding affinity to biological targets?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with protein active sites (e.g., homology models of kinases).

- MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability and free energy (MM-PBSA/GBSA).

- Pharmacophore Mapping : Align with known inhibitors (e.g., ATP analogs) to identify critical hydrogen-bonding or hydrophobic features .

Q. How do structural modifications (e.g., substituent variations) impact solubility and bioavailability?

- Methodological Answer :

- LogP Measurement : Determine partition coefficients via shake-flask or HPLC methods.

- Salt Formation : Improve solubility by synthesizing sodium or hydrochloride salts.

- Prodrug Design : Esterify the carboxylic acid group (e.g., methyl ester) to enhance membrane permeability, followed by in vivo hydrolysis.

- In Silico Tools : Use SwissADME or QikProp to predict ADMET properties .

Data Analysis and Interpretation

Q. How should researchers address discrepancies between theoretical and experimental spectroscopic data?

- Methodological Answer :

- DFT Calculations : Optimize the molecule’s geometry at the B3LYP/6-31G* level (Gaussian 16) and compare computed NMR/IR spectra with experimental data.

- Error Analysis : Check for solvent effects (e.g., DMSO-d₆ vs. CDCl₃) or tautomeric forms.

- Collaborative Validation : Cross-reference with databases (e.g., NIST Chemistry WebBook) or replicate experiments under standardized conditions .

Experimental Design

Q. What in vivo models are appropriate for evaluating the compound’s therapeutic potential?

- Methodological Answer :

- Acute Toxicity : Dose rodents (e.g., Sprague-Dawley rats) and monitor organ histopathology.

- Disease Models : Use murine models of inflammation (e.g., carrageenan-induced paw edema) or cancer (xenografts).

- Pharmacokinetics : Conduct LC-MS/MS analysis of plasma samples to measure bioavailability and half-life .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.